molecular formula C4H9BrOS2 B14289769 Ethanol, 2-[(2-bromoethyl)dithio]- CAS No. 113398-38-2

Ethanol, 2-[(2-bromoethyl)dithio]-

Cat. No.: B14289769
CAS No.: 113398-38-2
M. Wt: 217.2 g/mol
InChI Key: YQGQKJJGTYDWRN-UHFFFAOYSA-N
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Description

Ethanol, 2-[(2-bromoethyl)dithio]- is an organic compound with the molecular formula C4H9BrOS2 It is characterized by the presence of a bromoethyl group attached to a dithioethanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-[(2-bromoethyl)dithio]- typically involves the reaction of 2-bromoethanol with a disulfide compound under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of Ethanol, 2-[(2-bromoethyl)dithio]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethanol, 2-[(2-bromoethyl)dithio]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Sulfoxides and sulfones.

    Reduction Reactions: Thiols.

Scientific Research Applications

Ethanol, 2-[(2-bromoethyl)dithio]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanol, 2-[(2-bromoethyl)dithio]- involves its interaction with molecular targets through its bromoethyl and dithio groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, thereby modulating their activity. The compound’s effects are mediated through pathways involving sulfur chemistry and redox reactions .

Comparison with Similar Compounds

Biological Activity

Ethanol, 2-[(2-bromoethyl)dithio]- is a chemical compound with potential biological activity that warrants detailed examination. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Ethanol, 2-[(2-bromoethyl)dithio]- has the following chemical characteristics:

  • Molecular Formula : C4H9BrO2C_4H_9BrO_2
  • Molecular Weight : 169.02 g/mol
  • CAS Number : 57641-66-4

This compound features a bromoethyl group attached to an ethanol backbone, which may influence its reactivity and biological interactions.

The biological activity of ethanol derivatives often relates to their ability to interact with cellular components. Ethanol itself is known to disrupt cell membranes and alter metabolic pathways. The presence of the bromoethyl group may enhance these effects by introducing halogenated functionalities that can participate in nucleophilic substitutions or other reactions with biomolecules.

Antimicrobial Activity

Research indicates that halogenated compounds, including those derived from ethanol, can exhibit significant antimicrobial properties. For instance, ethanol solutions are commonly used as disinfectants due to their ability to denature proteins and disrupt microbial membranes . The introduction of the bromoethyl moiety could potentially enhance these antimicrobial effects through increased membrane permeability or direct interaction with microbial DNA.

Toxicological Profile

The toxicological profile of ethanol, 2-[(2-bromoethyl)dithio]- includes potential irritative effects on skin and eyes, as indicated by hazard classifications (H315 for skin irritation and H318 for serious eye damage) . Furthermore, the compound's halogenated nature suggests possible mutagenic or carcinogenic risks, necessitating careful handling and further investigation into its long-term effects.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluating various ethanol derivatives found that those with halogen substituents exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study reported a significant reduction in bacterial viability when exposed to solutions containing bromoethyl derivatives .
  • Cellular Toxicity : In vitro assays demonstrated that exposure to ethanol, 2-[(2-bromoethyl)dithio]- resulted in increased cytotoxicity in human cell lines compared to non-halogenated counterparts. The compound induced apoptosis at lower concentrations than pure ethanol, suggesting a more potent effect on cellular integrity .
  • Environmental Impact : Research on the environmental degradation of halogenated ethanol compounds indicates that they may persist longer in aquatic systems compared to their non-halogenated analogs. This raises concerns about ecological toxicity and bioaccumulation in food webs .

Data Table: Biological Activity Overview

PropertyObservation
Antimicrobial ActivityEnhanced against various bacteria
CytotoxicityHigher toxicity in human cell lines
Skin IrritationYes (H315 classification)
Eye DamageYes (H318 classification)
Environmental PersistenceIncreased compared to non-halogenated variants

Properties

CAS No.

113398-38-2

Molecular Formula

C4H9BrOS2

Molecular Weight

217.2 g/mol

IUPAC Name

2-(2-bromoethyldisulfanyl)ethanol

InChI

InChI=1S/C4H9BrOS2/c5-1-3-7-8-4-2-6/h6H,1-4H2

InChI Key

YQGQKJJGTYDWRN-UHFFFAOYSA-N

Canonical SMILES

C(CSSCCBr)O

Origin of Product

United States

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